molecular formula C18H19F2N3O4S2 B2833111 N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1206984-88-4

N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2833111
CAS No.: 1206984-88-4
M. Wt: 443.48
InChI Key: LEAFQIFGVFFGPU-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a common motif in medicinal chemistry due to its rigidity and three-dimensionality, contributing to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spirocyclic core.

    Introduction of the Sulfonyl Group: The thiophen-2-ylsulfonyl group is introduced via a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base.

    Attachment of the Difluorophenyl Group: The 2,6-difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.

    Final Coupling and Purification: The final step involves coupling the intermediate with a carboxamide group, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The thiophen-2-ylsulfonyl group participates in nucleophilic substitution and redox-driven transformations:

Reaction Type Conditions Products Notes
Nucleophilic SubstitutionAmines, alcohols, or thiols in polar aprotic solvents (e.g., DMF) at 60–80°CSulfonamides, sulfonate esters, or thioethersDriven by the electrophilic sulfur center; regioselectivity depends on nucleophile strength.
ReductionZn/HCl or LiAlH₄ in anhydrous THFThiophen-2-ylthiolSulfonyl group reduced to thiol; may require protecting other reducible groups.

Carboxamide Hydrolysis and Condensation

The carboxamide moiety undergoes hydrolysis or condensation under acidic/basic conditions:

Reaction Type Conditions Products Notes
Acidic Hydrolysis6M HCl, reflux, 12–24 hrsCarboxylic acid + 2,6-difluoroanilineSpirocyclic backbone may remain intact if reaction is mild .
Basic HydrolysisNaOH (aq.), 100°C, 8–12 hrsCarboxylate salt + 2,6-difluoroanilineHigher temperatures risk spiro ring degradation .
CondensationDCC/DMAP in CH₂Cl₂, room tempPeptide-like adductsRequires activation of the carboxamide for coupling with amines.

Difluorophenyl Substituent Reactivity

The 2,6-difluorophenyl group engages in electrophilic aromatic substitution (EAS) or dehalogenation:

Reaction Type Conditions Products Notes
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-2,6-difluorophenyl derivativeFluorine directs nitration to the meta position; low yields due to steric hindrance .
Reductive DehalogenationPd/C, H₂ (1 atm), EtOH, 50°CPhenyl derivative (fluorines replaced by H)Partial or full defluorination possible; spiro system stability varies .

Spirocyclic Backbone Modifications

The 1-oxa-4,8-diazaspiro[4.5]decane core exhibits ring-opening and alkylation tendencies:

Reaction Type Conditions Products Notes
Acidic Ring-OpeningH₂SO₄ (conc.), 25°C, 2 hrsLinear diamine-oxa compoundEther cleavage via protonation of the oxygen; reversible under basic conditions .
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°CQuaternary ammonium saltsPreferential alkylation at the less sterically hindered nitrogen .

Oxidation of Thiophene Moiety

The thiophene ring undergoes oxidation under strong oxidizing agents:

Reaction Type Conditions Products Notes
Peracid OxidationmCPBA, CH₂Cl₂, 0°C to RTThiophene-S,S-dioxideSulfonyl group remains intact; potential loss of spiro stability.

Key Stability Considerations

  • Thermal Stability : Decomposition observed above 200°C, with CO₂ release from the carboxamide .

  • Photoreactivity : Thiophene-sulfonyl group susceptible to UV-induced radical reactions; storage in amber vials recommended.

  • pH Sensitivity : Spiro ring hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide exhibit significant anticancer properties. These compounds target specific pathways involved in tumor growth and metastasis.

Case Study:
In a study published in Cancer Research, a derivative of this compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism identified involved the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its structural features allow it to modulate inflammatory pathways effectively.

Case Study:
A research article in Journal of Medicinal Chemistry reported that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting potential use in treating inflammatory diseases .

Neurological Disorders

This compound has been investigated for its neuroprotective effects.

Case Study:
In an experiment involving neurodegenerative models, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions can facilitate the development of more complex molecules.

Data Table: Synthesis Pathways

Reaction TypeDescription
Nucleophilic SubstitutionCan be used to introduce various functional groups
Coupling ReactionsUseful in forming carbon-carbon bonds

Safety Profile

Understanding the safety profile of this compound is crucial for its application in therapeutics.

Case Study:
Toxicological assessments have been conducted to evaluate the compound's safety in animal models. Results indicated low toxicity levels at therapeutic doses, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic piperidines.

    Thiophen-2-ylsulfonyl derivatives: Compounds with similar sulfonyl groups attached to thiophene rings.

    Difluorophenyl derivatives: Compounds containing difluorophenyl groups, which are common in medicinal chemistry due to their electronic properties.

Uniqueness

What sets this compound apart is its combination of a spirocyclic core with both a difluorophenyl and a thiophen-2-ylsulfonyl group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S2/c19-13-3-1-4-14(20)16(13)21-17(24)22-8-6-18(7-9-22)23(10-11-27-18)29(25,26)15-5-2-12-28-15/h1-5,12H,6-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAFQIFGVFFGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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